1-acetylazetidine-2-carboxylic Acid

Description

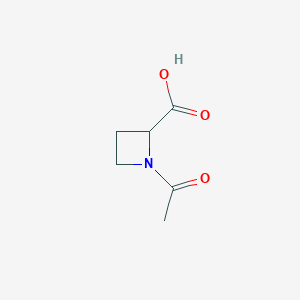

Structure

3D Structure

Properties

IUPAC Name |

1-acetylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMNLCHUEVFDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetylazetidine 2 Carboxylic Acid and Analogues

Classical Synthetic Approaches to Azetidine-2-carboxylic Acid Precursors

The foundation for synthesizing 1-acetylazetidine-2-carboxylic acid lies in the effective preparation of its precursor, azetidine-2-carboxylic acid. Classical methods have established reliable pathways to this core structure.

Intramolecular Ring-Closure Reactions for Azetidine (B1206935) Core Formation

A predominant strategy for constructing the strained four-membered azetidine ring is through intramolecular cyclization. nih.gov This approach typically involves a precursor molecule containing both a nucleophilic amine and a carbon atom with a suitable leaving group, positioned to favor a 4-exo-tet cyclization. nih.govnih.gov

One common method starts from γ-amino acids or their derivatives. For instance, optically inactive azetidine-2-carboxylic acid can be synthesized in low yield from γ-aminobutyric acid (GABA) through α-bromination, followed by base-induced ring closure that eliminates hydrogen bromide. wikipedia.org A variation of this involves the treatment of α,γ-diaminobutyric acid dihydrochloride (B599025) with nitrous and hydrochloric acids to generate γ-amino-α-chlorobutyric acid, which then cyclizes upon treatment with barium hydroxide (B78521). wikipedia.org

Another classical approach utilizes the conversion of L-2,4-diaminobutyric acid with hydrochloric acid and nitrous acid to yield L-2-chloro-4-aminobutyric acid, which subsequently undergoes heat treatment in the presence of barium hydroxide to form L-azetidine-2-carboxylic acid. google.com More contemporary methods have improved upon these foundational techniques. For example, a highly efficient ring formation (99% yield) has been achieved by reacting dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) in the presence of cesium carbonate in DMF. nih.gov

The intramolecular cyclization of S-adenosylmethionine (SAM) is a biochemically relevant example of azetidine ring formation. nih.govnih.gov AZE synthases catalyze the 4-exo-tet cyclization of SAM to produce azetidine-2-carboxylic acid. nih.govnih.gov This enzymatic process highlights the feasibility of forming the strained azetidine ring under controlled conditions. nih.govnih.gov

The table below summarizes key intramolecular cyclization strategies for forming the azetidine core.

| Starting Material | Reagents | Key Transformation | Reference(s) |

| γ-aminobutyric acid (GABA) | α-bromination, base | Intramolecular nucleophilic substitution | wikipedia.org |

| α,γ-diaminobutyric acid dihydrochloride | Nitrous acid, HCl, Ba(OH)₂ | Diazotization, cyclization | wikipedia.org |

| Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs₂CO₃, DMF | N-alkylation and cyclization | nih.gov |

| S-adenosylmethionine (SAM) | AZE synthase (enzyme) | Intramolecular 4-exo-tet cyclization | nih.govnih.gov |

| L-2,4-diaminobutyric acid | HCl, Nitrous acid, Ba(OH)₂ | Diazotization, cyclization | google.com |

Stereoselective Synthesis of Azetidine-2-carboxylic Acid Scaffolds

The biological activity of azetidine derivatives is often dependent on their stereochemistry. Consequently, developing stereoselective syntheses of azetidine-2-carboxylic acid is of paramount importance.

One successful approach describes facile and direct syntheses for both enantiomers of azetidine-2-carboxylic acid starting from inexpensive chemicals, allowing for the production of practical quantities in five to six steps. acs.org A key strategy involves the use of a chiral auxiliary, such as (S)-α-methylbenzylamine, to direct the stereochemical outcome of the cyclization reaction. For instance, the cyclization of a malonic ester derivative bearing this chiral auxiliary can lead to the preferential formation of the desired (2S) stereoisomer. nih.gov

Another method for achieving stereoselectivity is through the resolution of a racemic mixture. For example, racemic 1-benzyl-azetidine-2-carboxylic acid can be resolved by forming a salt with a chiral amine, such as D-α-phenylethylamine. The diastereomeric salts can then be separated by crystallization. google.com Subsequent debenzylation yields the enantiomerically pure (S)-azetidine-2-carboxylic acid. google.com

Enzymatic resolution offers another powerful tool for obtaining enantiopure azetidine-2-carboxylic acid. Lipase-catalyzed preferential hydrolysis of one enantiomer of an ester derivative of azetidine-2-carboxylic acid can provide the desired enantiomerically pure acid in high yield. nih.gov

The following table outlines various stereoselective methods for the synthesis of azetidine-2-carboxylic acid.

| Method | Key Feature | Starting Material/Intermediate | Reference(s) |

| Chiral Auxiliary | Use of a chiral amine to direct cyclization | Dimethyl (S)-(1'-methyl)benzylaminomalonate | nih.gov |

| Classical Resolution | Formation and separation of diastereomeric salts | Racemic 1-benzyl-azetidine-2-carboxylic acid and D-α-phenylethylamine | google.com |

| Enzymatic Resolution | Lipase-catalyzed stereoselective hydrolysis | Mixture of (2S,1'S)- and (2R,1'S)-monoesters | nih.gov |

| Asymmetric Synthesis | Synthesis from a chiral precursor | L-aspartic acid | google.com |

Targeted Synthesis of this compound

Once the azetidine-2-carboxylic acid scaffold is in hand, the next crucial step is the introduction of the acetyl group at the nitrogen atom.

N-Acetylation Strategies for Azetidine-2-carboxylic Acid

The N-acetylation of azetidine-2-carboxylic acid is typically a straightforward chemical transformation. Standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride can be employed in the presence of a suitable base to neutralize the generated acid. The choice of solvent and base is important to ensure good yields and prevent side reactions.

While specific literature detailing the direct N-acetylation of azetidine-2-carboxylic acid to form this compound is not extensively covered in the provided search results, general knowledge of N-acetylation of amino acids suggests that these standard conditions would be applicable. The process involves the reaction of the secondary amine of the azetidine ring with the acetylating agent.

Biocatalytic Approaches to N-Acetylation of Azetidine-2-carboxylic Acid

A fascinating and highly specific method for the N-acetylation of azetidine-2-carboxylic acid (AZC) involves biocatalysis. Researchers have discovered a novel acetyltransferase in Saccharomyces cerevisiae Sigma1278b, encoded by the MPR1 gene. nih.gov This enzyme, Mpr1p, has been shown to be a novel AZC acetyltransferase that specifically acetylates AZC and not L-proline or other proline analogues. nih.gov

The Mpr1p enzyme is a member of the N-acetyltransferase superfamily and is believed to detoxify AZC by acetylating it in the cytoplasm. nih.gov This biocatalytic approach offers a highly selective route to this compound, potentially avoiding the need for protecting groups and harsh reaction conditions often associated with chemical synthesis. The enzymatic reaction utilizes acetyl-CoA as the acetyl group donor. nih.gov

Synthesis of Functionalized Azetidine-2-carboxylic Acid Derivatives

The synthesis of derivatives of azetidine-2-carboxylic acid with additional functional groups expands the chemical space and potential applications of this scaffold.

Methods have been developed for the synthesis of 3-substituted azetidine-2-carboxylic acids with excellent stereoselectivity. acs.org These methods often rely on established asymmetric synthesis techniques, such as the SAMP/RAMP-hydrazone methodology, to control the stereochemistry at the newly introduced chiral center. acs.org

Furthermore, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, which can be transformed into various functionalized azetidine derivatives. nih.gov This bromo-substituted intermediate serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. nih.gov

The synthesis of di- and tripeptides containing azetidine-based amino acids has also been achieved, demonstrating the utility of these building blocks in peptide chemistry. acs.org These syntheses often involve standard peptide coupling protocols.

The following table provides examples of functionalized azetidine-2-carboxylic acid derivatives and their synthetic approaches.

| Derivative Type | Synthetic Approach | Key Intermediate/Reagent | Reference(s) |

| 3-Substituted Azetidine-2-carboxylic Acids | Asymmetric synthesis (SAMP/RAMP) | Chiral hydrazones | acs.org |

| Alkyl 3-Bromoazetidine-3-carboxylates | Amination, bromination, cyclization | Alkyl 2-(bromomethyl)acrylates | nih.gov |

| Azetidine-containing Peptides | Peptide coupling | Enantioenriched azetidine-2-carboxylic acids | acs.org |

Strategies for Stereocontrol in Azetidine Derivatization

Achieving stereocontrol in the synthesis of substituted azetidines, such as analogues of this compound, is crucial for their application in medicinal chemistry and as chiral building blocks. ub.bwnih.gov The primary strategies involve either starting with an enantiomerically pure precursor or establishing the desired stereochemistry during the cyclization or derivatization steps.

A common precursor for these syntheses is azetidine-2-carboxylic acid itself. Facile and straightforward asymmetric syntheses for both enantiomers of azetidine-2-carboxylic acid have been developed, often starting from inexpensive chemicals. nih.gov One notable method involves the use of optically active α-methylbenzylamine as a chiral auxiliary to guide the stereochemical outcome of an intramolecular alkylation, which forms the azetidine ring. nih.gov Once the enantiomerically pure azetidine-2-carboxylic acid is obtained, it can be readily N-acetylated to yield the target compound, this compound, with the stereochemistry preserved.

Another powerful approach involves the stereocontrolled synthesis of more complex analogues, such as azetidine-2,3-dicarboxylic acids (ADC). nih.govnih.gov In these syntheses, two distinct strategies were employed to access the cis and trans stereoisomers separately. nih.gov For example, the synthesis of the four stereoisomers of ADC (L-trans, L-cis, D-trans, and D-cis) highlights the ability to control the relative and absolute stereochemistry of multiple functional groups on the azetidine ring. nih.govnih.gov Such strategies often involve multi-step sequences where stereocenters are carefully installed on an acyclic precursor before the key ring-closing step.

The synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols provides another example of excellent stereocontrol. organic-chemistry.org This three-step sequence involves:

Copper-catalyzed N-arylation of a β-amino alcohol.

N-cyanomethylation of the resulting secondary aniline.

A one-pot mesylation followed by base-induced ring closure.

This method allows for the creation of azetidines with a predictable diastereoselectivity based on the stereochemistry of the starting β-amino alcohol. organic-chemistry.org The cyano group can then be hydrolyzed to a carboxylic acid and the N-aryl group can potentially be modified or replaced, providing a pathway to various analogues.

| Starting Material | Key Strategy | Product Stereochemistry | Overall Yield | Reference |

| γ-butyrolactone | Bromination, esterification, cyclization, hydrogenation, resolution | L-Azetidine-2-carboxylic acid | 13.2% | researchgate.net |

| L-aspartic acid derivative | Intramolecular cyclization (Mitsunobu or N-alkylation) | L-Azetidine-2-carboxylic acid | High | researchgate.net |

| β-amino alcohols | N-arylation, N-cyanomethylation, cyclization | N-aryl-2-cyanoazetidines (predictable diastereoselectivity) | High | organic-chemistry.org |

| N-allyl amino diols | N-alkylation, protection, cyclization | Epimeric mixture of 2-cyanoazetidines (separable) | 5a: 53%, 5b: 40% | acs.orgnih.gov |

Modular Syntheses of Azetidine-Based Scaffolds

Modular synthesis, often a key component of diversity-oriented synthesis (DOS), allows for the generation of large libraries of related compounds from a common core structure. nih.gov This approach is highly valuable for creating analogues of this compound to explore structure-activity relationships in drug discovery. The strategy focuses on a robust synthesis of a central, functionalized azetidine scaffold that can be readily diversified. acs.orgnih.gov

One such approach describes the synthesis and diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic structures. nih.govnih.gov The process begins with the multi-gram scale synthesis of trisubstituted 2-cyanoazetidines from N-allyl amino diols. acs.orgnih.gov This core can be produced as separable epimers, providing stereochemical diversity from the outset. acs.org

The key to the modularity lies in the orthogonal reactivity of the functional groups on the azetidine core. For example, a 2-cyanoazetidine intermediate can be elaborated through several pathways: acs.orgnih.gov

Reduction and Sulfonylation: The nitrile is reduced to a primary amine, which is then protected (e.g., as an o-nitrobenzenesulfonamide). This amine provides a handle for further functionalization.

N-Alkylation and Ring-Closing Metathesis: The azetidine nitrogen can be alkylated with groups like allyl bromide. Subsequent ring-closing metathesis using a Grubbs catalyst can then be used to form fused eight-membered rings.

Solid-Phase Synthesis: The core scaffold can be attached to a solid support, enabling high-throughput synthesis of large compound libraries, as demonstrated by the creation of a 1,976-membered library of spirocyclic azetidines. nih.govnih.gov

A different modular approach focuses on the late-stage functionalization of the azetidine nitrogen. For instance, a method for synthesizing N–SF₅-azetidines has been developed using a modular coupling approach with bench-stable SF₅-transfer reagents. chemrxiv.org This strategy allows for the introduction of the N-pentafluorosulfanyl group under mild conditions with broad functional group tolerance, making it suitable for modifying complex molecules, including commercial drugs and natural products. chemrxiv.org This highlights how a simple azetidine core can be derivatized in a modular fashion to create novel analogues with potentially unique properties.

| Core Scaffold | Diversification Reaction | Resulting Structure | Key Features | Reference |

| 2-Cyanoazetidine | DIBAL reduction, sulfonylation | Azetidine with protected primary amine | Access to three unique molecular scaffolds | acs.org |

| N-H Azetidine | N-alkylation with allyl bromide, Ring-Closing Metathesis | Azetidine-fused 8-membered ring | Creation of fused bicyclic systems | nih.gov |

| N-H Azetidine | Coupling with SF₅-transfer reagents | N–SF₅-azetidine | Late-stage functionalization, broad tolerance | chemrxiv.org |

| 2-Cyanoazetidine | Solid-phase synthesis | Library of spirocyclic azetidines | High-throughput generation of analogues | nih.govnih.gov |

Chemical Reactivity and Derivatization Strategies of 1 Acetylazetidine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety in 1-Acetylazetidine-2-carboxylic Acid.khanacademy.org

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which is fundamental in various synthetic applications, including peptide synthesis. The reactivity of this group is influenced by both inductive and resonance effects. khanacademy.org

Esterification Reactions of this compound

Esterification of this compound can be achieved through several established methods. These reactions involve the conversion of the carboxylic acid into an ester, a functional group commonly found in bioactive molecules. chemguide.co.uk

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.com

Another versatile method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is particularly advantageous for acid-sensitive substrates as it proceeds under mild conditions. commonorganicchemistry.com

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Heating, often with excess alcohol | Reversible reaction. chemguide.co.ukmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Mild, room temperature | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Varies | Can also alkylate other nucleophilic sites. commonorganicchemistry.com |

| From Acyl Chlorides | 1) SOCl₂ 2) Alcohol | Two-step process | The intermediate acyl chloride is reactive. commonorganicchemistry.com |

Amide Bond Formation and Peptide Coupling with this compound.researchgate.net

The formation of an amide bond by coupling the carboxylic acid moiety of this compound with an amine is a crucial transformation, particularly in the synthesis of peptides and other biologically active molecules. researchgate.netuantwerpen.bethieme-connect.de This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. uantwerpen.be

A variety of coupling reagents are employed to facilitate this process. These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acid anhydride (B1165640), which then readily reacts with the amine. uantwerpen.belibretexts.org Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts, and uronium salts. uantwerpen.be

In peptide synthesis, the process involves the protection of the amino group of one amino acid and the carboxyl group of another to prevent unwanted side reactions. libretexts.org The unprotected carboxyl group of the N-acetylated azetidine (B1206935) derivative can then be selectively activated and coupled with the free amino group of another amino acid or peptide. libretexts.org

Table 2: Selected Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Widely used, forms a urea (B33335) byproduct. uantwerpen.belibretexts.org |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Efficient and reduces racemization. uantwerpen.be |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Commonly used in solid-phase peptide synthesis. uantwerpen.be |

Reactions of the Azetidine Ring System in this compound.rsc.org

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to various ring-opening and expansion reactions. rsc.orgrsc.org This inherent reactivity is a key feature that can be exploited for the synthesis of more complex nitrogen-containing heterocycles and acyclic amines. rsc.org

Strain-Release Reactivity of the Azetidine Ring.rsc.orgrsc.org

The ring strain of azetidines is a driving force for their reactivity. rsc.orgrsc.org This strain, estimated to be around 25.4 kcal/mol, is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org This balance provides both sufficient stability for handling and unique reactivity that can be initiated under appropriate conditions. rsc.org Strain-release can be harnessed in multicomponent reactions to drive the synthesis of diverse and functionalized azetidine structures. nih.gov The reactivity of the azetidine ring is significantly influenced by the substituents on both the nitrogen and carbon atoms. rsc.org

Ring-Opening Reactions and Mechanisms.rsc.org

Azetidines can undergo ring-opening reactions through cleavage of either the C-C or C-N bonds. Nucleophilic ring-opening reactions are particularly common and are often facilitated by Lewis acids. iitk.ac.in The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn

In the case of azetidines with a substituent at the 2-position, such as a carboxylic acid group, nucleophilic attack can occur at either the C2 or C4 position. The presence of an electron-withdrawing group like a carboxylic acid can influence the site of attack. magtech.com.cn For instance, in unsymmetrical azetidines, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can better stabilize a positive charge in the transition state. magtech.com.cn

The ring-opening can be initiated by various nucleophiles, including alcohols, amines, and thiols. magtech.com.cnnih.gov Lewis acids are often employed to activate the azetidine ring, making it more susceptible to nucleophilic attack. iitk.ac.in The mechanism of these ring-opening reactions is often proposed to proceed via an Sₙ2-type pathway. iitk.ac.in

Table 3: Factors Influencing Azetidine Ring-Opening

| Factor | Description |

| Ring Strain | The inherent energy of the four-membered ring drives reactions that lead to a less strained product. rsc.orgrsc.org |

| Substituents | Electron-withdrawing or -donating groups on the ring can influence the regioselectivity of nucleophilic attack. magtech.com.cn |

| Lewis Acids | Catalyze the reaction by coordinating to the nitrogen atom, activating the ring towards nucleophilic attack. iitk.ac.in |

| Nucleophile | The nature of the nucleophile can affect the reaction conditions and the final product. magtech.com.cnnih.gov |

Functionalization of the Acetyl Group and Nitrogen Atom in this compound.nih.gov

While the carboxylic acid and the azetidine ring are the primary sites of reactivity, the N-acetyl group also offers possibilities for functionalization, although this is less commonly explored. The amide bond of the acetyl group is generally stable. However, under certain conditions, it could potentially be hydrolyzed to yield the parent azetidine-2-carboxylic acid.

More significantly, the nitrogen atom itself, after potential deacetylation, can be a site for further derivatization. The free secondary amine of azetidine-2-carboxylic acid can be reacted with a variety of electrophiles to introduce different substituents on the nitrogen atom, thereby modifying the properties of the molecule.

Synthesis of Conjugates and Biochemical Probes from this compound

The strategic derivatization of this compound at its carboxylic acid terminus is a key methodology for the creation of specialized conjugates and biochemical probes. This process allows for the covalent attachment of this constrained non-proteinogenic amino acid to a variety of molecular entities, including reporter groups, carrier proteins, or pharmacologically active moieties. The resulting conjugates are instrumental in a range of research applications, from immunological studies to the investigation of protein structure and function.

The primary approach for synthesizing these conjugates involves the formation of a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine present on the target molecule. This reaction typically proceeds through the activation of the carboxylic acid group to enhance its electrophilicity, followed by nucleophilic attack by the amine.

Common strategies for carboxylic acid activation in this context include:

Conversion to an Acyl Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride. This intermediate readily reacts with amines to form the desired amide. rsc.orgchemguide.co.uk

Use of Coupling Agents: In scenarios requiring milder conditions, particularly in peptide synthesis or with sensitive substrates, a variety of coupling agents are employed. These reagents, which include carbodiimides like dicyclohexylcarbodiimide (DCC) or water-soluble versions like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate.

A notable example of a conjugate synthesized from this compound is its amide with a substituted guanidinobutyl-benzothiazole moiety. This complex molecule, identified as 1-acetyl-azetidine-2-carboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide, illustrates the utility of this synthetic approach in medicinal chemistry research. nih.gov The synthesis of this compound would involve the coupling of this compound with the free amine of the [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]amine fragment, likely utilizing standard peptide coupling protocols.

The conformational properties of N-acetyl-azetidine-2-carboxylic acid derivatives, such as N-acetyl-Aze-N'-methylamide, have been a subject of study to understand how the four-membered ring of the azetidine residue influences peptide and protein structure, which is a key consideration when designing and interpreting the results from experiments using these biochemical probes. nih.gov

The table below details a specific conjugate derived from this compound.

| Conjugate Name | Molecular Formula | Key Synthetic Strategy | Potential Application Area | Reference |

| 1-Acetyl-azetidine-2-carboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide | C₁₉H₂₄N₆O₃S | Amide bond formation between the carboxylic acid of this compound and the primary amine of a complex benzothiazole (B30560) derivative, likely mediated by standard peptide coupling reagents. | Medicinal Chemistry | nih.gov |

This structured derivatization strategy enables the tailored design of probes and conjugates that can be used to explore biological systems, for instance, by tracking the incorporation of proline analogs into proteins or by developing targeted therapeutic agents. researchgate.net

Conformational Analysis and Structural Characterization of 1 Acetylazetidine 2 Carboxylic Acid

Conformational Preferences of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. rsc.org This strain fundamentally influences its conformational behavior. Unlike the planar three-membered aziridine (B145994) ring, the azetidine ring is not flat and adopts a puckered conformation to alleviate some of the torsional strain. rsc.org Gas-phase electron diffraction studies have determined that the azetidine ring possesses a dihedral angle of 37°. rsc.org This puckering is a key structural feature.

The presence of substituents on the azetidine ring can further influence its preferred conformation. The ring can exist in different puckered states, and the energetic barrier between these conformations is generally low, leading to a flexible system. researchgate.net The specific pucker of the ring in a given molecule is a balance of minimizing steric interactions between substituents and relieving the inherent ring strain. researchgate.net

Influence of N-Acetylation on Molecular Conformation

The introduction of an acetyl group at the nitrogen atom (N-acetylation) has a profound impact on the molecular conformation of azetidine-2-carboxylic acid. N-acetylation can alter the electronic properties and steric environment of the nitrogen atom, thereby influencing the puckering of the azetidine ring and the orientation of the carboxylic acid group. nih.govnih.gov

Computational energy analyses of N-acetyl-Aze-N'-methylamide have shown that the N-acetyl group plays a crucial role in determining the accessible conformations. nih.gov The acetyl group itself can adopt different orientations relative to the ring, and these orientations are coupled with the ring's pucker. Studies on other N-acetylated systems have shown that acetylation can favor specific secondary structures, such as α-helices, or in other cases, lead to aggregation depending on the molecular context. nih.govnih.gov

Conformational Dynamics and Flexibility of 1-Acetylazetidine-2-carboxylic Acid

This compound is not a rigid molecule but exists as an ensemble of interconverting conformers in solution. The flexibility of the azetidine ring, coupled with the rotation around the N-C(O) acetyl bond and the C-C(O)OH carboxylic acid bond, contributes to its conformational dynamics.

Energy computation studies on dipeptides containing azetidine-2-carboxylic acid indicate that these peptides are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility is attributed to decreased steric hindrance from the smaller four-membered ring, which results in a larger accessible conformational space. nih.gov This entropic effect can influence the stability of ordered polypeptide structures. nih.gov

The interconversion between different puckered states of the azetidine ring and the rotation of the N-acetyl and carboxylic acid groups are dynamic processes that can be studied by techniques such as variable temperature NMR spectroscopy. These studies can provide information on the energy barriers for these conformational changes.

Advanced Spectroscopic Analysis of this compound

A combination of advanced spectroscopic techniques is employed to elucidate the detailed structural features and confirm the molecular identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR provide valuable information.

¹H NMR Spectroscopy : The chemical shifts and coupling constants of the protons on the azetidine ring are sensitive to the ring's pucker and the orientation of the substituents. libretexts.org The proton on the carbon bearing the carboxylic acid group (α-proton) typically resonates in the 2-3 ppm region. libretexts.org The acidic proton of the carboxylic acid group itself is highly deshielded and appears far downfield, typically between 10 and 12 ppm, often as a broad singlet due to hydrogen bonding. libretexts.org The presence of deuterium (B1214612) oxide (D₂O) would cause this signal to disappear due to proton-deuterium exchange. libretexts.org

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the range of 160-180 ppm. libretexts.org The carbonyl carbon of the acetyl group would also be in a similar region. libretexts.org The carbons of the azetidine ring will have characteristic chemical shifts that can be compared to known azetidine derivatives. libretexts.org

2D NMR Techniques : Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish long-range correlations between protons and carbons, helping to piece together the molecular structure and confirm the connectivity of the acetyl and carboxylic acid groups to the azetidine ring. princeton.edu

Vibrational Spectroscopy (IR, Raman) for Structural Insights

IR Spectroscopy : The IR spectrum of this compound will show characteristic absorption bands. A very broad and strong O-H stretching absorption is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching frequency of the carboxylic acid carbonyl group typically appears around 1710 cm⁻¹ for the dimer. libretexts.org The C=O stretching of the amide (acetyl group) will also have a characteristic absorption.

Raman Spectroscopy : Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

A representative IR spectrum for the parent compound, azetidine-2-carboxylic acid, shows key absorptions that would be modified by N-acetylation.

Table 1: Representative Spectroscopic Data for Azetidine-2-carboxylic Acid Derivatives

| Spectroscopic Technique | Key Feature | Approximate Position/Value | Reference |

| ¹H NMR | Carboxylic Acid Proton (O-H) | 10-12 ppm (broad singlet) | libretexts.org |

| ¹H NMR | α-Proton (to COOH) | 2-3 ppm | libretexts.org |

| ¹³C NMR | Carboxylic Acid Carbonyl (C=O) | 160-180 ppm | libretexts.org |

| IR | Carboxylic Acid O-H Stretch (dimer) | 2500-3300 cm⁻¹ (broad) | libretexts.org |

| IR | Carboxylic Acid C=O Stretch (dimer) | ~1710 cm⁻¹ | libretexts.org |

This table provides general ranges and values for carboxylic acid functionalities and related structures. Specific values for this compound may vary.

Mass Spectrometry Applications for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which helps to confirm its structure.

In the mass spectrum of a carboxylic acid derivative, a common fragmentation pathway is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which often results in the base peak. libretexts.org For this compound, fragmentation could involve the loss of the carboxylic acid group or cleavage of the acetyl group. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

The electron ionization mass spectrum of the parent compound, 2-azetidinecarboxylic acid, shows a molecular ion peak at m/z 101. nist.govchemicalbook.com The fragmentation pattern of this compound would be expected to show characteristic losses related to the acetyl and carboxylic acid moieties.

Advanced Analytical Techniques for 1 Acetylazetidine 2 Carboxylic Acid and Its Stereoisomers

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analytical characterization of 1-acetylazetidine-2-carboxylic acid. advancechemjournal.comcsfarmacie.cz Its versatility allows for both the determination of chemical purity and the resolution of stereoisomers, which is often crucial for understanding the biological activity and synthetic pathways of chiral molecules. eijppr.comnih.gov

Chiral Chromatography for Enantiomeric Resolution of this compound

The separation of enantiomers, or chiral resolution, is a critical aspect of the analysis of many biologically active molecules, as different enantiomers can exhibit distinct pharmacological and toxicological properties. eijppr.comnih.gov For this compound, which possesses a chiral center at the C2 position of the azetidine (B1206935) ring, chiral chromatography is the premier technique for resolving its enantiomers. researchgate.net This direct method of separation relies on the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to create a chiral environment where the enantiomers can be distinguished. nih.govchiralpedia.com

Chiral Stationary Phases (CSPs) are the most widely used approach for the enantiomeric separation of chiral compounds by HPLC. nih.gov These stationary phases are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes with different stabilities, leading to different retention times. csfarmacie.cz

For the separation of azetidine derivatives and other chiral acids, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) and amylose (B160209) are known for their broad selectivity and are a good starting point for method development. researchgate.netmdpi.com They can operate in both normal-phase and reversed-phase modes, offering flexibility in mobile phase selection. eijppr.com

Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin (B549263) can be effective for separating chiral acids, particularly when the acid group is near the stereocenter and there are aromatic and hydrophilic groups present. researchgate.netmdpi.com

Pirkle-type CSPs: These "brush-type" phases contain π-acidic or π-basic groups that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions with the analyte. csfarmacie.cz

Ligand Exchange CSPs: These are particularly useful for resolving molecules with electron-donating atoms like oxygen and nitrogen. The separation occurs through the formation of diastereomeric metal complexes. eijppr.com

The choice of mobile phase is crucial for achieving separation on a CSP. In normal-phase chromatography, a nonpolar solvent like hexane (B92381) is often used with a polar modifier such as an alcohol (e.g., isopropanol) to optimize the separation. csfarmacie.cz For acidic compounds, the addition of a small amount of an acidic additive like trifluoroacetic acid can improve peak shape and enantioselectivity. csfarmacie.czchiraltech.com

Table 2: Examples of Chiral Stationary Phases for Amine and Acid Separations.

| Chiral Stationary Phase Type | Common Examples | Applicable to |

| Polysaccharide-based | CHIRALCEL® OD-H, LUX® Cellulose-3 | Chiral amines, amides, and acids mdpi.com |

| Macrocyclic Glycopeptide | Chirobiotic™ T, Chirobiotic™ V | Chiral acids researchgate.netalfa-chemistry.com |

| Pirkle-type | Whelk-O® | General purpose, including acids researchgate.net |

| Ligand Exchange | Various | Amino acids and other compounds with electron-donating groups eijppr.com |

An alternative to using a CSP is the addition of a chiral selector to the mobile phase, a technique known as the Chiral Mobile Phase Additive (CMPA) method. chiralpedia.comnih.gov In this approach, an achiral stationary phase is used, and the separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral additive in the mobile phase. nih.gov

Commonly used CMPAs include:

Cyclodextrins: These cyclic oligosaccharides can include parts of the analyte molecule in their cavity, leading to differential interactions with the enantiomers. alfa-chemistry.comnih.gov

Macrocyclic Antibiotics: Similar to their use in CSPs, antibiotics like vancomycin can be added to the mobile phase to resolve enantiomers. alfa-chemistry.comnih.gov

Chiral Ligand Exchangers: Chiral metal complexes can be introduced into the mobile phase to form diastereomeric ternary complexes with the analyte enantiomers. alfa-chemistry.com

The CMPA method can be advantageous due to its lower cost and the versatility of using standard achiral columns. researchgate.net However, the optimization of the mobile phase composition, including the concentration of the chiral additive, can be more complex.

Indirect enantiomer separation involves derivatizing the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a conventional achiral column. nih.gov

For a carboxylic acid like this compound, the carboxyl group can be reacted with a chiral amine to form diastereomeric amides. nih.gov The success of this method depends on the availability of a suitable enantiomerically pure CDA and a reaction that proceeds to completion without racemization. chiralpedia.com This approach can also improve the chromatographic properties and detectability of the analyte. nih.gov

Table 3: Chiral Derivatizing Agents for Carboxylic Acids.

| Chiral Derivatizing Agent | Functional Group Reacted | Reference |

| (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | Carboxylic acid | nih.gov |

| Chiral Phthalic Acids | Alcohols (for comparison) | tcichemicals.com |

| (S)-Anabasine | Carboxylic acids | nih.gov |

Gas Chromatography (GC) Applications for Volatile Azetidine Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative. researchgate.netlmaleidykla.lt

Derivatization is a common strategy to make non-volatile compounds amenable to GC analysis. lmaleidykla.lt For carboxylic acids, esterification or silylation are frequently employed methods. lmaleidykla.ltnih.gov For instance, the parent compound, azetidine-2-carboxylic acid, has been analyzed by GC-MS after silylation. researchgate.net Another approach involves the esterification of carboxylic acids to their ethyl esters, followed by headspace GC analysis. nih.gov

Once derivatized, the volatile azetidine derivative can be separated on a GC column. For chiral separations, a chiral GC column, which has a chiral stationary phase, can be used to resolve the enantiomers. researchgate.net The use of comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolving power for complex samples. researchgate.net

Capillary Electrophoresis (CE) for Azetidine Species

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation of chiral compounds, offering high efficiency, rapid analysis times, and low consumption of samples and reagents. nih.govnih.gov The technique is particularly well-suited for the analysis of azetidine species, which are often chiral and possess ionizable groups.

The fundamental principle of CE involves the separation of analytes within a narrow-bore fused-silica capillary based on their differential migration in an electric field. For chiral separations, a chiral selector is incorporated into the background electrolyte (BGE). nih.gov These selectors form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation.

Several CE modes and chiral selectors could be employed for the analysis of this compound and its stereoisomers:

Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE): Given that azetidine-2-carboxylic acid is an amino acid analogue, CLE-CE is a highly suitable technique. This method involves the addition of a chiral metal complex (e.g., copper(II)-aspartame) to the BGE. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, which differ in stability and mobility, thus allowing for separation.

Micellar Electrokinetic Chromatography (MEKC): In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. For chiral separations, a chiral surfactant, such as a bile salt, can be used. unh.edu The differential partitioning of the enantiomers into the chiral micelles results in their separation. The hydrophobicity and pH of the bile salt solution are critical parameters that can be optimized to enhance resolution. unh.edu

Protein-Based CE: Proteins can serve as effective chiral selectors due to their complex three-dimensional structures, which can create numerous stereospecific interaction sites. nih.gov Affinity CE (ACE), where a protein like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) is included in the running buffer, could be used to resolve the enantiomers of azetidine derivatives through differential binding affinities. nih.gov

Cyclodextrin-Based CE: Cyclodextrins (CDs) are common chiral selectors. By including a native or derivatized cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in the BGE, enantiomers can be separated based on differences in their inclusion into the chiral CD cavity. For enhanced separation efficiency, dual chiral selector systems, such as a combination of a cyclodextrin and a polysaccharide, may be utilized. nih.gov

For detection, UV-Vis is commonly used; however, coupling CE with mass spectrometry (CE-MS) provides superior sensitivity and structural information. To analyze carboxylic acids like this compound by CE-MS, a chemical derivatization step can be employed to neutralize the negative charge and improve ionization efficiency in positive mode, leading to significantly lower detection limits. nih.gov

Quantitative Analysis of this compound in Research Samples

Accurate quantification of this compound in research samples, such as biological fluids or reaction mixtures, is essential for understanding its behavior and potential applications. Several analytical techniques can be adapted for this purpose. While specific studies on the quantification of the N-acetylated form are not widely published, methods developed for the parent compound, azetidine-2-carboxylic acid, and other low-molecular-weight carboxylic acids provide a strong foundation.

High-Performance Liquid Chromatography (HPLC) is a robust method for quantification. A study on the determination of azetidine-2-carboxylic acid in lily of the valley utilized HPLC with post-column derivatization and fluorescence detection. nih.gov This approach offers high sensitivity and selectivity. A similar strategy could be developed for this compound, potentially using a pre-column or post-column derivatization agent that reacts with the carboxylic acid group to attach a fluorophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of small carboxylic acids. researchgate.net This method typically requires a derivatization step to increase the volatility of the analyte. For this compound, derivatization of the carboxylic acid group (e.g., esterification) would be necessary prior to GC analysis. The use of a mass spectrometer as the detector allows for high specificity and the use of isotopically labeled internal standards for precise quantification.

Capillary Zone Electrophoresis (CZE) can also be used for quantitative analysis. A detailed study on the separation of low-molecular-weight carboxylic acids by CZE with conductivity detection demonstrated excellent reproducibility. stanford.edu The study highlighted the use of an internal standard to normalize peak areas, compensating for injection volume variations and leading to high precision. stanford.edu This method could be directly applicable to this compound.

The table below summarizes analytical conditions from research focused on the parent compound, azetidine-2-carboxylic acid, and other relevant carboxylic acids, which can serve as a starting point for developing a quantitative method for this compound.

Table 1: Analytical Methods for the Quantification of Azetidine-2-carboxylic Acid and Related Compounds

| Analyte | Method | Column/Capillary | Mobile Phase/Electrolyte | Detection | Key Findings | Reference |

| Azetidine-2-carboxylic acid | HPLC | Cation exchange resin (30 cm x 0.4 cm) | Gradient of Sodium Citrate (pH 3.10) and Sodium Nitrate (pH 9.60) | Fluorescence (λex=338 nm, λem=425 nm) after post-column derivatization | Retention Time: 5.86 min; Recovery: 96.4%; CV: 0.94% | nih.gov |

| Low Molecular Weight Carboxylic Acids | CZE | Fused-silica capillary (75 µm i.d., 42 cm length) | 10 mM MES/His (pH 5.9) | Conductivity | Coefficients of variation for relative peak areas were less than 9%. | stanford.edu |

| Carboxylic Acid Metabolites | CE-MS | Fused-silica capillary | Low pH background electrolyte | Positive Ionization MS (after derivatization) | Detection limits as low as 8.2 nM were achieved for selected metabolites. | nih.gov |

| Azetidine-2-carboxylic acid | Titrimetric Analysis | Not Applicable | Not Applicable | Not Applicable | Purity determined to be ≥98.0%. | vwr.com |

This table is interactive. Click on the headers to sort.

Computational Chemistry and Molecular Modeling of 1 Acetylazetidine 2 Carboxylic Acid

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the fundamental properties of molecules from first principles.

QM calculations are employed to predict the stable three-dimensional arrangements of atoms (molecular structures) and their corresponding energies. For the parent compound, azetidine-2-carboxylic acid (AZE), DFT calculations have been crucial in understanding its formation and stability.

Recent studies on the biosynthesis of AZE by synthase enzymes like AzeJ revealed the energetics of the ring-forming reaction. nih.gov Using DFT cluster models based on X-ray crystal structures, researchers calculated the energy profile for the intramolecular cyclization of the S-adenosylmethionine (SAM) precursor to form the strained four-membered azetidine (B1206935) ring. nih.govnih.gov The calculations showed a kinetically feasible energy barrier of 16.6 kcal mol⁻¹, demonstrating that the enzyme active site lowers the reaction barrier compared to the reaction in water. nih.gov Furthermore, the enzyme was found to balance the energies of the reactant and the strained-ring product, with only a marginal energy difference of about 1 kcal mol⁻¹. nih.gov

These findings for the parent AZE ring system provide a foundational understanding of the inherent energetics. The addition of an acetyl group to the nitrogen atom introduces an amide bond, the rotational barrier of which can also be accurately predicted using QM methods, influencing the molecule's conformational preferences.

Table 1: Calculated Electronic Energies for AZE Synthesis via DFT

| State | System | Relative Energy (kcal mol⁻¹) |

|---|---|---|

| Reactant | SAM in water (deprotonated) | 22.9 |

| Reactant | SAM in AzeJ active site | 0.0 |

| Transition State | TS in water (deprotonated) | 39.5 |

| Transition State | TS in AzeJ active site | 16.6 |

| Product | AZE + MTA in AzeJ active site | 1.1 |

Data sourced from DFT cluster models at the B3LYP-D3/def2-TZVP/ε=4 level of theory. researchgate.net

DFT and ab initio methods are also used to calculate electronic properties that govern a molecule's reactivity. These properties include the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. For instance, DFT calculations on various carboxylic acid derivatives have been successfully used to predict properties like pKa values and to perform vibrational analysis for comparison with experimental FT-IR spectra. rsc.orgmdpi.com

Molecular Dynamics Simulations of 1-Acetylazetidine-2-carboxylic Acid

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior that complements the static picture from QM calculations.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For peptides containing the parent compound, azetidine-2-carboxylic acid (Aze), MD simulations have shown that the four-membered ring imparts significant conformational constraints yet allows for more flexibility compared to its five-membered homolog, proline. nih.gov This increased flexibility is due to reduced repulsive noncovalent interactions between the ring atoms and adjacent residues. nih.gov

MD simulations can illuminate how azetidine-containing ligands interact with their biological targets. The rigid, defined structure of the azetidine ring makes it a valuable scaffold in drug design. enamine.net In studies of azetidine-based inhibitors targeting the STAT3 protein, MD simulations could be used to analyze the stability of the ligand within the binding pocket and map the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. These simulations reveal how the azetidine core orients the pharmacophoric groups to achieve high-affinity binding.

Docking Studies and Structure-Based Design of Azetidine-Based Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. It is a cornerstone of structure-based drug design. The conformationally restricted nature of the azetidine ring makes it an attractive scaffold for designing ligands with improved binding affinity, as it can reduce the entropic penalty upon binding. enamine.net

A successful example is the development of potent and selective small-molecule inhibitors of STAT3, a key cancer target. acs.orgnih.gov Starting with proline-based inhibitors, researchers used an iterative structure-based design approach, replacing the proline with an (R)-azetidine-2-carboxamide core. nih.gov Docking studies guided the systematic modification of other parts of the molecule to optimize potency and physicochemical properties. nih.gov This work led to the discovery of several azetidine-based analogues with sub-micromolar inhibitory potencies against STAT3. nih.gov Isothermal titration calorimetry (ITC) experiments confirmed high-affinity binding to STAT3 for lead compounds, with dissociation constants (KD) in the nanomolar range. acs.orgnih.gov These studies exemplify how the azetidine scaffold can be computationally modeled and chemically elaborated to produce highly effective and specific enzyme inhibitors. acs.orgnih.gov

Table 2: Binding and Inhibitory Data for Selected Azetidine-Based STAT3 Inhibitors

| Compound | STAT3 IC₅₀ (µM) | STAT3 Binding KD (nM) |

|---|---|---|

| 5a | 0.55 | Not Reported |

| 5o | 0.38 | Not Reported |

| 7g | Not Reported | 880 |

| 8i | 0.34 | Not Reported |

| 9k | Not Reported | 960 |

Data sourced from in vitro assays and Isothermal Titration Calorimetry (ITC) studies. nih.gov

Biochemical and Biological Research Applications of 1 Acetylazetidine 2 Carboxylic Acid

Role as a Proline Mimic in Protein Biosynthesis Research

Azetidine-2-carboxylic acid is chemically similar to proline, differing only in its ring structure—Aze has a four-membered ring, whereas proline has a five-membered ring. wikipedia.orgoup.com This structural mimicry allows Aze to be mistakenly used by cells in place of proline during the synthesis of proteins, a phenomenon that researchers have exploited to study various biological processes. nih.govoup.comoup.com

Mechanism of Misincorporation into Proteins

The incorporation of an amino acid into a growing polypeptide chain begins with its attachment to a specific transfer RNA (tRNA) molecule, a reaction catalyzed by an aminoacyl-tRNA synthetase. In the case of proline, the prolyl-tRNA synthetase (ProRS) is responsible for recognizing and activating the amino acid. oup.comoup.com Due to its structural similarity to proline, L-azetidine-2-carboxylic acid can be mistakenly recognized and activated by ProRS. oup.comtandfonline.com The enzyme then charges the Aze molecule onto the proline-specific tRNA (tRNA-Pro). oup.comoup.com

Once acylated to tRNA-Pro, the Aze molecule is delivered to the ribosome, the cellular machinery for protein synthesis. The ribosome does not possess a proofreading mechanism to distinguish between proline and Aze at this stage. Consequently, Aze is incorporated into the growing polypeptide chain at positions coded for proline. oup.comoup.com This misincorporation is a random process, with the likelihood of substitution depending on the relative concentrations of Aze and proline within the cell. mdpi.com The result is the production of aberrant proteins where proline residues are sporadically replaced by Aze. nih.govbiorxiv.org This process has been observed in a wide range of organisms, from bacteria to plants and mammals. oup.comoup.comnih.gov

Impact on Protein Folding and Conformational Stability

The substitution of proline with azetidine-2-carboxylic acid has significant consequences for the structure and stability of proteins. Proline's five-membered ring imposes specific geometric constraints on the polypeptide backbone, often inducing sharp turns or kinks that are crucial for achieving the correct three-dimensional protein structure. oup.com The smaller, four-membered ring of Aze introduces different conformational constraints. nih.gov

The misincorporation of Aze often leads to protein misfolding, which can trigger a cellular stress response known as the unfolded protein response (UPR). nih.govbiorxiv.org This response is activated when misfolded proteins accumulate in the endoplasmic reticulum. nih.govoup.com Studies in Arabidopsis thaliana have shown that treatment with Aze upregulates the UPR, indicating that the accumulation of misfolded proteins triggers a global stress response. nih.govbiorxiv.org This can lead to protein aggregation and degradation. biorxiv.orgmedchemexpress.com

Effects on Collagen Structure and Function

Collagen, the most abundant protein in mammals, is particularly susceptible to the effects of azetidine-2-carboxylic acid due to its high proline content. Proline and its hydroxylated form, hydroxyproline, are essential for the stability of collagen's unique triple helix structure. oup.comnih.gov The replacement of proline with Aze disrupts this structure.

Conformational energy computations on collagen-like poly(tripeptide)s have revealed that the substitution of Aze for proline significantly impacts the stability of the triple helix. nih.gov While a collagen-like triple helix can form with Aze in the Y position of a repeating Gly-X-Y sequence, its stability is reduced compared to the native poly(Gly-Pro-Pro). nih.gov Furthermore, if Aze is regularly substituted in the X position, the resulting triple helix structures are very different from the native collagen conformation. nih.gov

Experimental studies support these theoretical findings. When fibroblasts are cultured with Aze, the secretion of collagen is inhibited. nih.gov The aberrant procollagen (B1174764) molecules containing Aze are retained within the cell, specifically in the cisternae of the rough endoplasmic reticulum, and are not efficiently secreted. nih.gov This disruption of collagen processing and secretion has been shown to affect morphogenesis in developing tissues, such as the reduced branching activity observed in mouse embryonic lung cultures treated with Aze. biologists.com In mice fed with Aze, the resulting skin collagen shows altered intermolecular crosslinking, although the fibril diameter and periodicity remain largely unchanged. nih.gov

Enzymatic Transformations and Metabolic Pathways Involving Azetidine-2-carboxylic Acid

While toxic to many organisms, some species have evolved mechanisms to tolerate and even metabolize azetidine-2-carboxylic acid. Research into these pathways has uncovered novel enzymes and detoxification strategies.

Detoxification Mechanisms and Enzymes

Organisms that can thrive in the presence of azetidine-2-carboxylic acid employ specific enzymatic strategies to detoxify it. Two primary mechanisms have been identified: acetylation and ring hydrolysis.

In the yeast Saccharomyces cerevisiae (strain Sigma1278b), detoxification occurs through acetylation. nih.gov A novel enzyme, Mpr1p, has been identified as an azetidine-2-carboxylic acid acetyltransferase. nih.gov This enzyme specifically transfers an acetyl group from acetyl-CoA to the nitrogen atom of the azetidine (B1206935) ring, forming 1-acetylazetidine-2-carboxylic acid. nih.gov This modification prevents the molecule from being recognized by prolyl-tRNA synthetase, thus blocking its incorporation into proteins. nih.gov Interestingly, this enzyme is highly specific for Aze and does not acetylate proline itself. nih.gov A similar detoxification process involving an NgnA acetyltransferase has also been identified in the fungus Aspergillus nidulans. researchgate.net

Another detoxification strategy involves the enzymatic opening of the azetidine ring. In the bacterium Pseudomonas sp. strain A2C, which can use Aze as its sole nitrogen source, an enzyme called l-azetidine-2-carboxylate hydrolase (AC hydrolase) has been discovered. nih.gov This enzyme catalyzes the hydrolytic cleavage of the azetidine ring to produce 2-hydroxy-4-aminobutyrate (HAB). nih.gov This product is a primary amine and can be further metabolized by the bacterium. nih.gov This hydrolase is part of the haloacid dehalogenase (HAD) superfamily of enzymes, known for their role in detoxification. researchgate.net

| Organism | Detoxification Enzyme | Enzyme Class | Mechanism | Product |

| Saccharomyces cerevisiae | Mpr1p | N-acetyltransferase | Acetylation | This compound |

| Aspergillus nidulans | NgnA | Acetyltransferase | Acetylation | This compound |

| Pseudomonas sp. strain A2C | L-azetidine-2-carboxylate hydrolase (AC hydrolase) | Hydrolase (HAD superfamily) | Ring Hydrolysis | 2-Hydroxy-4-aminobutyrate (HAB) |

Biosynthetic Pathways of Azetidine-2-carboxylic Acid

The natural production of azetidine-2-carboxylic acid has been identified in various plants, such as the lily of the valley, and in microorganisms like Actinoplanes ferrugineus. nih.govkoreascience.kr Research has elucidated that the biosynthesis of Aze originates from S-adenosylmethionine (SAM), a common metabolic intermediate. nih.govkoreascience.kr

Recent studies have identified AZE synthases, enzymes that catalyze the formation of the azetidine ring. nih.gov These enzymes facilitate an intramolecular cyclization of SAM. nih.gov This reaction involves the formation of a new carbon-nitrogen bond to create the strained four-membered ring, with the release of 5'-methylthioadenosine (MTA). acs.org Structural and biochemical analyses, combined with quantum mechanical calculations, have provided insights into this catalytic process, highlighting the importance of a specific substrate conformation and cation-π interactions in facilitating the cyclization. nih.gov

Use in Peptidomimetics and Non-Natural Amino Acid Incorporation

The application of this compound in peptidomimetics and as a non-natural amino acid is intrinsically linked to its precursor, L-azetidine-2-carboxylic acid (AZE). AZE is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. wikipedia.org It is a structural analog of L-proline, differing by the presence of a four-membered ring instead of proline's five-membered ring. wikipedia.org This structural similarity allows AZE to be mistakenly incorporated into proteins in place of proline during protein synthesis in various organisms. wikipedia.orgnih.govnih.gov

The incorporation of AZE acts as a natural form of peptidomimetics, where a non-natural amino acid is used to alter peptide structure and function. The smaller, more constrained four-membered ring of AZE introduces different conformational properties compared to proline. nih.gov Energy computation analyses on model peptides, such as N-acetyl-Aze-N'-methylamide, reveal that peptides containing the azetidine residue are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility stems from reduced repulsive interactions between the ring atoms and adjacent residues in the peptide chain. nih.gov

However, the introduction of AZE into a biological system can trigger detoxification mechanisms. In the yeast Saccharomyces cerevisiae Sigma1278b, a novel enzyme, N-acetyltransferase (encoded by the MPR1 gene), has been identified that specifically acetylates AZE at the nitrogen atom, forming this compound. nih.gov This acetylation is a detoxification process that prevents the toxic effects associated with AZE's incorporation into proteins, which can cause misfolding. nih.gov Therefore, when AZE is used for non-natural amino acid incorporation in systems where such enzymes are present, the resulting peptide may contain the N-acetylated residue, or the free AZE pool may be reduced. Understanding this acetylation process is crucial for controlling the outcome of non-natural amino acid incorporation studies involving AZE.

The conformational impact of the azetidine ring is a key factor in its use in peptidomimetics. The table below summarizes the comparative conformational effects of incorporating an azetidine residue versus a proline residue into a peptide chain, based on computational studies.

| Conformational Property | Azetidine-Containing Peptides | Proline-Containing Peptides |

|---|---|---|

| Flexibility | More flexible due to decreased steric constraints from the smaller ring. nih.gov | Less flexible, with a more rigid backbone. |

| Stability of Ordered Structures | Lessens the stability of ordered conformations (e.g., helices) due to an entropic effect. nih.gov | Promotes stable, ordered structures like the polyproline helix. |

| Collagen-like Conformation | Energetically less favorable, contributing to the destabilization of the collagen triple helix. nih.gov | A key residue for the stability of the collagen triple helix. |

| Peptide Bond Conformation | Can perturb the normal peptide secondary structure in proline-rich sequences. umich.edu | Plays a critical role in establishing specific secondary structures. |

Exploration as a Biochemical Probe in Biological Systems

While not used as a direct probe itself, the formation of this compound serves as an indirect indicator for studying specific enzymatic activity in biological systems. Its utility as a probe is based on its role as the product of a highly specific detoxification pathway for L-azetidine-2-carboxylic acid (AZE). nih.gov

Research has identified a novel gene, MPR1, in Saccharomyces cerevisiae Sigma1278b that encodes an N-acetyltransferase. nih.gov This enzyme's function is to detoxify the proline analog AZE by acetylating it, thereby creating this compound. nih.gov A crucial finding was the high specificity of this enzyme; it efficiently acetylates AZE but does not act on L-proline or other proline analogs. nih.gov This substrate specificity is a key characteristic that allows its activity to be used as a biochemical marker.

The process would involve introducing AZE into a biological system or cell extract. The subsequent detection and quantification of this compound would act as a direct measure of the activity of the AZE-specific N-acetyltransferase. This allows researchers to probe for the presence and efficiency of this particular detoxification pathway in various organisms. For instance, a study of 131 different yeast strains found AZE acetyltransferase activity in 17 of the 41 strains that exhibited resistance to AZE, indicating this detoxification mechanism is distributed among various yeast species. nih.gov The detection of the acetylated product can, therefore, be a powerful tool to screen for organisms that possess this specific enzymatic machinery.

The characteristics of the AZE N-acetyltransferase from S. cerevisiae that make its product a useful biochemical probe are summarized below.

| Enzyme Characteristic | Description | Relevance as a Probe |

|---|---|---|

| Substrate Specificity | The enzyme (Mpr1p) acetylates L-azetidine-2-carboxylic acid (AZE). nih.gov | High specificity ensures that the formation of the product is directly linked to the presence of AZE. |

| Lack of Activity on Analogs | Does not acetylate L-proline or other proline analogs. nih.gov | Prevents false positives from other structurally similar compounds, making the assay highly reliable. |

| Function | Detoxifies AZE, preventing its incorporation into proteins and subsequent cell growth inhibition. nih.gov | The presence of the acetylated product provides a functional readout of a specific cellular defense mechanism. |

| Distribution | Homologous genes and enzymatic activity have been found in various yeast species. nih.gov | Allows for comparative studies of this detoxification pathway across different organisms. |

Future Research Directions and Translational Perspectives for 1 Acetylazetidine 2 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes to 1-Acetylazetidine-2-carboxylic Acid

The synthesis of this compound and its parent compound, azetidine-2-carboxylic acid, has been an area of active investigation, driven by their significance as building blocks in medicinal chemistry and chemical biology. Early synthetic approaches to azetidine-2-carboxylic acid involved multi-step procedures with modest yields. For instance, one method started from γ-amino-α-bromobutyric acid, which was cyclized using a barium hydroxide (B78521) solution. wikipedia.org Another route utilized the reaction of L-2,4-diaminobutyric acid with hydrochloric acid and nitrous acid, followed by treatment with barium hydroxide. google.com

More contemporary and efficient methods have since been developed. One notable strategy involves the cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) and cesium carbonate, achieving a high yield for the four-membered ring formation. nih.govoup.com This is followed by a Krapcho dealkoxycarbonylation and subsequent enzymatic resolution to obtain the enantiomerically pure (S)-azetidine-2-carboxylic acid. nih.govoup.com Another approach starts from L-aspartic acid, converting it to an (S)-4-oxo-2-azetidinecarboxylic acid derivative, which is then reduced and further processed to yield the final product. google.com The direct acetylation of azetidine-2-carboxylic acid would then yield the target compound, this compound.

Recent advancements in synthetic methodology have also explored the use of aza-Michael additions and ring-expansion strategies. mdpi.comnih.gov For example, the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one followed by an aza-Michael addition with NH-heterocycles provides a versatile route to functionalized azetidine (B1206935) derivatives. mdpi.com These modern approaches offer improvements in efficiency, stereocontrol, and substrate scope, paving the way for the synthesis of a wider range of this compound analogs for further research.

Advanced Spectroscopic and Structural Characterization Techniques for this compound

The structural elucidation of this compound and its parent compound relies on a combination of spectroscopic and analytical techniques. The molecular formula of azetidine-2-carboxylic acid is C4H7NO2, with a molar mass of 101.104 g/mol . wikipedia.orgsigmaaldrich.com For this compound, the addition of an acetyl group increases the molecular weight and alters its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterization. 1H NMR spectra of L-azetidine-2-carboxylic acid in D2O show distinct signals for the protons on the azetidine ring and the carboxylic acid group. spectrabase.com Similarly, 13C NMR provides information about the carbon skeleton. nih.gov High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass and elemental composition. mdpi.com For instance, LC-ESI-QQ mass spectrometry has been used to analyze azetidine-2-carboxylic acid, showing a precursor ion [M-H]- at m/z 100. nih.gov

| Technique | Compound | Key Findings |

| 1H NMR | L-Azetidine-2-carboxylic acid | Spectrum obtained in D2O. spectrabase.com |

| 13C NMR | L-Azetidine-2-carboxylic acid | Data available for structural confirmation. nih.gov |

| Mass Spectrometry (LC-ESI-QQ) | L-Azetidine-2-carboxylic acid | Precursor ion [M-H]- at m/z 100. nih.gov |

| X-ray Crystallography | AzeJ in complex with AZE | Reveals a "kinked" conformation of the bound molecule. nih.gov |

| HRMS | Functionalized azetidines | Used to confirm the structure of novel derivatives. mdpi.com |

Elucidation of Molecular Mechanisms in Biological Systems

This compound's biological significance is intrinsically linked to its de-acetylated form, L-azetidine-2-carboxylic acid (Aze), which acts as a potent proline analogue. wikipedia.org This mimicry allows Aze to be mistakenly incorporated into proteins in place of proline, leading to a range of biological effects. wikipedia.orgsigmaaldrich.com

The primary mechanism of action involves the misincorporation of Aze during protein synthesis. nih.gov This substitution can disrupt protein structure and function, particularly in proline-rich proteins like collagen. nih.govnih.gov The smaller, four-membered ring of Aze, compared to proline's five-membered ring, alters the conformational constraints of the polypeptide chain. nih.gov This can lead to protein misfolding and the induction of cellular stress responses, such as the unfolded protein response. nih.gov

In some organisms, detoxification mechanisms have evolved to counteract the toxicity of Aze. For example, the yeast Saccharomyces cerevisiae possesses an enzyme, Mpr1, which is a novel acetyltransferase that specifically acetylates Aze. nih.gov This acetylation detoxifies the compound, preventing its incorporation into proteins. nih.gov This finding directly implicates this compound as a product of a biological detoxification pathway.

Furthermore, studies in Escherichia coli have shown that Aze can have complex effects on proline metabolism, including a "sparing effect" where it reduces the catabolism of proline. nih.gov In plants, Aze acts as a toxic metabolite, inhibiting root growth by being misincorporated into proteins. nih.gov

| Biological System | Observed Effect of Aze/1-Acetylazetidine-2-carboxylic Acid | Underlying Molecular Mechanism |

| General (in vitro/in vivo) | Inhibition of collagen synthesis, protein misfolding. sigmaaldrich.comnih.gov | Misincorporation of Aze in place of proline during protein synthesis. nih.gov |

| Saccharomyces cerevisiae | Detoxification of Aze. nih.gov | Acetylation of Aze by the Mpr1 acetyltransferase to form this compound. nih.gov |

| Escherichia coli | Inhibition of growth in wild-type, growth stimulation in proline auxotrophs. nih.gov | "Sparing effect" on proline metabolism, reducing its catabolism. nih.gov |

| Plants (e.g., Arabidopsis) | Inhibition of root growth. nih.gov | Misincorporation into proteins, leading to the unfolded protein response. nih.gov |

| BV2 Microglial Cells | Pro-inflammatory and pro-apoptotic effects. mdpi.com | Induction of ER-stress and potential mitochondrial dysfunction. mdpi.com |

Applications in Protein Engineering and Design

The unique structural properties of this compound's parent compound, Aze, make it a valuable tool in protein engineering. By strategically incorporating Aze into a polypeptide chain, researchers can intentionally alter the structure and stability of proteins.

The substitution of proline with Aze generally leads to a destabilization of ordered polypeptide conformations. nih.gov This is because peptides containing Aze are somewhat more flexible than their proline-containing counterparts. nih.gov The smaller ring size reduces the repulsive noncovalent interactions between the ring atoms and neighboring residues, which in turn has an entropic effect that favors a disordered state. nih.gov

This property has been particularly studied in the context of collagen, a protein rich in proline. The incorporation of Aze destabilizes the collagen triple helix because the collagen-like near-extended conformation is energetically less favorable for Aze than for Pro. nih.gov This principle can be harnessed to modulate the stability of collagen-like peptides or other engineered proteins where proline residues play a critical structural role.

While direct incorporation of the N-acetylated form is not the primary focus of existing research, the enzymatic acetylation of Aze within a cell suggests a potential for in-situ modification of proteins containing this residue, which could be an interesting avenue for future protein engineering studies.

Design of Next-Generation Biochemical Tools Based on this compound

The unique biological activity and chemical properties of this compound and its precursor, Aze, position them as promising scaffolds for the development of novel biochemical tools.